Bienvenue dans la boutique en ligne BenchChem!

4-(4-Bromobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Synthetic chemistry Late-stage functionalization Suzuki-Miyaura coupling

4-(4-Bromobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS 1326814-14-5) is a fully synthetic spirocyclic building block belonging to the 1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid chemotype. It features an N8-ethyl substituent, a C3-carboxylic acid handle, and an N4-(4-bromobenzoyl) group that imparts a distinct reactivity profile relative to the chloro, fluoro, and unsubstituted benzoyl congeners.

Molecular Formula C17H21BrN2O4
Molecular Weight 397.3 g/mol
CAS No. 1326814-14-5
Cat. No. B6348989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
CAS1326814-14-5
Molecular FormulaC17H21BrN2O4
Molecular Weight397.3 g/mol
Structural Identifiers
SMILESCCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C17H21BrN2O4/c1-2-19-9-7-17(8-10-19)20(14(11-24-17)16(22)23)15(21)12-3-5-13(18)6-4-12/h3-6,14H,2,7-11H2,1H3,(H,22,23)
InChIKeyCDMQKEDEAZOCBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Bromobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS 1326814-14-5): Core Identity, Scaffold Family, and Procurement-Relevant Physicochemical Profile


4-(4-Bromobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS 1326814-14-5) is a fully synthetic spirocyclic building block belonging to the 1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid chemotype [1]. It features an N8-ethyl substituent, a C3-carboxylic acid handle, and an N4-(4-bromobenzoyl) group that imparts a distinct reactivity profile relative to the chloro, fluoro, and unsubstituted benzoyl congeners [2]. This compound is supplied as a research-grade intermediate (typical purity ≥95%) for medicinal chemistry and chemical biology applications, primarily through specialist fine-chemical vendors . The computed partition coefficient (XLogP3-AA = -0.1) positions it as a moderately hydrophilic analog within a congeneric series whose lipophilicity can be tuned by halogen choice [1].

Why 4-(4-Bromobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic Acid Cannot Be Replaced by a Generic In-Class Analog


The 1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid scaffold is commercially available with a range of N4-aroyl substituents (4-H, 4-F, 4-Cl, 3,4-di-F, 2-Br, 2-ethoxy, 3-methyl, 4-biphenyl, etc.) [1]. Despite sharing the same core, these analogs are not functionally interchangeable because the identity of the 4-aroyl group governs three orthogonal selection criteria: (i) synthetic downstream diversification potential—the C–Br bond uniquely enables late-stage transition metal-catalyzed cross-coupling [2]; (ii) physicochemical property set—the bromo derivative exhibits a distinct computed lipophilicity (XLogP3-AA -0.1) versus the fluoro (-0.7) and unsubstituted (-0.8) analogs, impacting partitioning, solubility, and non-specific binding [3]; and (iii) analytical traceability—the characteristic 1:1 bromine isotopic doublet provides a built-in LC-MS quantification handle absent in fluoro and des-halogeno analogs [4]. Generic substitution without considering these dimensions risks compromising synthetic tractability, confounding physicochemical SAR interpretation, or losing analytical resolution in complex biological matrices [1].

Quantitative Differentiation Evidence for 4-(4-Bromobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic Acid Against Closest Analogs


Downstream Diversification Potential: C–Br as a Privileged Cross-Coupling Handle Versus C–Cl, C–F, and C–H Analogs

The 4-bromobenzoyl group of the target compound provides a reactive aryl bromide site compatible with Pd-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and related cross-coupling chemistries [1]. In the well-established oxidative addition reactivity series (Ar-I > Ar-Br >> Ar-Cl > Ar-F), the Ar-Br bond is approximately 10²–10³ times more reactive than Ar-Cl and essentially infinitely more reactive than Ar-F under standard conditions [2]. Consequently, a medicinal chemist who procures the 4-chlorobenzoyl (CAS 1326810-91-6) or 4-fluorobenzoyl (CAS 1326808-41-6) analog instead of the target compound may find the C–Cl bond unreactive without specialized catalyst/ligand systems, and the C–F bond entirely inert [3]. The unsubstituted benzoyl analog (CAS 1326813-83-5) lacks a halogen handle altogether, precluding direct elaboration at the 4-position of the aroyl ring [4]. This translates into a quantifiable difference in the number of accessible derivative libraries: the bromo derivative can serve as a single precursor for >100 aryl/heteroaryl/amino derivatives via a single-step coupling, whereas the chloro analog requires two-step sequences or forcing conditions, and the fluoro/H analogs require de novo resynthesis of each derivative.

Synthetic chemistry Late-stage functionalization Suzuki-Miyaura coupling

Computed Lipophilicity (XLogP3-AA) as a Differentiator for Membrane Permeability and Non-Specific Binding Predictions

The PubChem-computed XLogP3-AA value for 4-(4-bromobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is -0.1 [1]. This value is identical to the 4-chlorobenzoyl analog (-0.1) [2] but is 0.6 log units higher (i.e., approximately 4-fold greater octanol/water partition coefficient) than the 4-fluorobenzoyl analog (-0.7) [3] and 0.7 log units higher (approximately 5-fold greater partition coefficient) than the unsubstituted benzoyl analog (-0.8) [4]. A ΔlogP of 0.6–0.7 units is within the range known to measurably influence passive membrane permeability (PAMPA and Caco-2 assays typically show 2–5-fold permeability differences per log unit [5]) and plasma protein binding. The 4-bromo substituent thus occupies a distinct intermediate lipophilicity position, neither as polar as the 4-fluoro/4-H variants nor as lipophilic as more extended biaryl analogs (e.g., 4-biphenyl, XLogP3-AA predicted ≈1.5–2.0). This makes the bromo compound a preferred tool for probing the SAR of halogen-dependent lipophilicity effects without introducing additional aromatic rings that may confound π-stacking or off-target interactions.

Physicochemical property Lipophilicity ADME prediction

Bromine Isotopic Signature as an Inherent Analytical Quantification Handle for LC-MS Bioanalysis

Natural bromine consists of two stable isotopes—⁷⁹Br (50.69%) and ⁸¹Br (49.31%)—producing a characteristic M:(M+2) doublet of near-equal intensity in mass spectra [1]. This isotopic signature is a built-in feature of 4-(4-bromobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (monoisotopic mass 396.06847 Da; M+2 at 398.06642 Da) [2] that is entirely absent from the 4-fluorobenzoyl (monoisotopic mass 336.14854 Da; ¹⁹F is monoisotopic) [3], 4-chlorobenzoyl (3:1 M:M+2 ratio; less distinctive) [4], and unsubstituted benzoyl (no halogen isotope pattern) [5] analogs. In complex biological matrices (plasma, tissue homogenates, microsomal incubations), the 1:1 bromine doublet provides a highly selective multiple reaction monitoring (MRM) transition filter that reduces chemical noise and improves the lower limit of quantification (LLOQ) compared to compounds lacking a distinctive isotopic finger-print. This is a practical and quantifiable advantage for ADME/PK studies where the compound must be tracked at nanomolar concentrations against a high endogenous background.

Bioanalytical chemistry LC-MS quantification Isotopic pattern

Regioisomeric Specificity: Para (4-Br) Versus Ortho (2-Br) Bromobenzoyl Substitution and Impact on Molecular Topology

Two regioisomeric bromobenzoyl variants of the 8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid core exist: the 4-(4-bromobenzoyl) (target, para isomer, CAS 1326814-14-5, InChIKey CDMQKEDEAZOCBP-UHFFFAOYSA-N) [1] and the 4-(2-bromobenzoyl) (ortho isomer, CAS 1326814-24-7, InChIKey RULAPGVQDFHTCJ-UHFFFAOYSA-N) [2]. Although the two isomers share an identical molecular formula (C₁₇H₂₁BrN₂O₄), molecular weight (397.3 g/mol), and computed global descriptors (XLogP3-AA -0.1; H-bond donors 1; H-bond acceptors 5; rotatable bonds 3; TPSA ~70.1 Ų for the ortho isomer) [2], they differ in the spatial trajectory of the bromine atom relative to the spirocyclic core. In the para isomer, the C–Br vector extends linearly away from the spirocyclic scaffold along the para axis of the phenyl ring, whereas in the ortho isomer, the bromine is positioned adjacent to the carbonyl linkage, potentially engaging in intramolecular Br···O=C electrostatic interactions or imposing a torsional bias on the benzoyl group. This topological difference can translate into distinct target-binding poses when the compounds are employed as fragments or tool molecules in X-ray crystallography or cryo-EM studies, even though the global computed properties are identical.

Regioisomer comparison Molecular topology Structure-activity relationship

Supply-Chain and Specification Profile: Vendor-Documented Purity, Lead Time, and Hazard Classification as Procurement Discriminators

4-(4-Bromobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS 1326814-14-5) is listed by Fluorochem (product code F525691) at a certified purity of 95.0% in 1 g packaging . The same vendor supplies the direct 4-fluorobenzoyl analog (F525706), 4-(3,4-difluorobenzoyl) analog (F525706), and the 2-bromobenzoyl regioisomer (F525695) at the same purity specification (95.0%) and comparable price point (£780/1 g) , indicating that the bromo compound is not economically disadvantaged relative to its halogen congeners. Multiple independent suppliers (MolCore, Chemenu, CymitQuimica, Leyan) also list this CAS number, providing competitive sourcing redundancy . The compound carries GHS07 hazard classification (H302 harmful if swallowed; H315 causes skin irritation; H319 causes serious eye irritation; H335 may cause respiratory irritation), which is identical to the hazard profile of the 4-chloro and 4-fluoro analogs, meaning no additional handling costs or regulatory burdens are incurred by selecting the bromo variant . Critically, the MDL number (MFCD19706345) uniquely identifies this compound in the MDL screening compound registry, facilitating unambiguous inventory tracking and electronic procurement across CRO and pharma compound management systems .

Procurement Chemical supply Vendor comparison

High-Value Application Scenarios for 4-(4-Bromobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic Acid Based on Differential Evidence


Diversifiable Core Scaffold for Parallel Library Synthesis in Kinase, GPCR, or Sigma Receptor Lead Optimization

Protein kinases, G-protein-coupled receptors (GPCRs), and sigma receptors are established therapeutic target classes for which spirocyclic scaffolds have demonstrated privileged binding characteristics [1]. By procuring the 4-bromobenzoyl variant, a medicinal chemistry team can generate a focused library of 50–200 analogs from a single precursor via Suzuki-Miyaura or Buchwald-Hartwig coupling, installing diverse aryl, heteroaryl, or amine substituents at the 4-position of the benzoyl ring in a single synthetic step [2]. This contrasts with a linear synthesis approach using the 4-chlorobenzoyl or 4-fluorobenzoyl analogs, which would require either specialized catalyst systems (for Cl) or be entirely non-functionalizable (for F) [3]. The carboxylic acid handle at C3 further enables amide coupling or ester prodrug strategies without affecting the bromine site, providing orthogonal diversification .

Bioanalytical Probe Compound for In Vitro ADME and In Vivo Pharmacokinetic Studies Without Stable-Labeled Internal Standard

Department of Drug Metabolism and Pharmacokinetics (DMPK) groups evaluating the disposition of 1-oxa-4,8-diazaspiro[4.5]decane-based lead compounds can exploit the distinctive 1:1 bromine isotopic doublet for sensitive and selective LC-MS/MS quantification in plasma, microsomal, and hepatocyte incubation matrices [1]. The ability to monitor two MRM transitions (M→product ion and M+2→product ion) with confirmatory ion ratio provides regulatory-grade assay validation (meeting the ion ratio tolerance of ±30% per SANTE/11312/2021) without the immediate need for a custom-synthesized ¹³C- or ²H-labeled internal standard [2]. This reduces the initial PK screening cost and accelerates the pharmacokinetic triage of chemical series, an advantage not offered by the monoisotopic 4-fluoro or the weakly diagnostic 3:1 chlorine pattern of the corresponding analogs [3].

Physicochemical SAR Anchor Point for Halogen-Dependent Lipophilicity and Permeability Optimization

For teams constructing a physicochemical property-activity relationship (PPAR) matrix around the 8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid core, the target compound provides an anchor data point at XLogP3-AA = -0.1—a value intermediate between the more polar 4-fluoro (-0.7) and 4-H (-0.8) analogs and the more lipophilic 4-biphenyl (predicted ~1.5–2.0) or extended biaryl variants [1]. By measuring experimental logD₇.₄, PAMPA permeability, and plasma protein binding for the 4-Br, 4-Cl, 4-F, and 4-H matched molecular pairs, the team can deconvolute the contribution of halogen polarizability and volume to passive membrane permeation, independent of scaffold geometry [2]. This systematic approach requires the bromo compound as an essential member of the matched molecular pair set; omitting it would leave a gap in the halogen polarizability series between chlorine and iodine [3].

Regioisomeric Probe in Fragment-Based or Structure-Guided Design for Halogen-Bonding Interactions

In fragment-based drug discovery (FBDD) or structure-based design campaigns where the 1-oxa-4,8-diazaspiro[4.5]decane scaffold has been identified as a hit, the para-bromo isomer offers a defined halogen-bond donor vector extending linearly from the benzoyl ring [1]. This can be exploited for halogen bonding to backbone carbonyl oxygens in protein binding sites—an interaction geometry that has been structurally characterized and quantified for para-bromo aromatic systems (C–Br···O=C distances typically 2.8–3.2 Å, interaction energies ~1–3 kcal/mol) [2]. The ortho-bromo regioisomer (CAS 1326814-24-7), by contrast, directs the bromine toward the proximal face of the spirocyclic core, potentially engaging the N8 or O1 heteroatoms intramolecularly rather than a protein target [3]. Procuring both regioisomers enables crystallographic or cryo-EM assessment of whether the halogen-bond vector orientation influences binding pose and potency—a direct structure-guided optimization experiment that is not possible with the chloro, fluoro, or unsubstituted analogs .

Quote Request

Request a Quote for 4-(4-Bromobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.